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Compound of Interest

Compound Name: DMT-LNA-G phosphoramidite

Cat. No.: B15589212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Locked Nucleic Acid (LNA) oligonucleotides have emerged as a pivotal tool in research and

drug development, offering enhanced thermal stability, target affinity, and nuclease resistance

compared to standard DNA and RNA oligonucleotides.[1][2] The incorporation of LNA

monomers, such as DMT-LNA-G phosphoramidite, into synthetic oligonucleotides is achieved

through well-established solid-phase phosphoramidite chemistry.[2][3] This document provides

a detailed protocol for the synthesis of LNA-containing oligonucleotides using DMT-LNA-G
phosphoramidite, intended for professionals in the fields of molecular biology, medicinal

chemistry, and drug development.

LNA monomers contain a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the

ribose sugar, locking the conformation of the nucleotide.[2] This structural constraint pre-

organizes the oligonucleotide into an A-type helix, leading to a significant increase in the

melting temperature (Tm) of the resulting duplexes, typically by 2-8°C per LNA modification.[1]

These properties make LNA-modified oligonucleotides highly effective as antisense

oligonucleotides, siRNAs, PCR primers, and diagnostic probes.[1][2]

Materials and Reagents
Solid Support

Controlled Pore Glass (CPG) or Polystyrene (PS) functionalized with the initial nucleoside.
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Phosphoramidites
DMT-LNA-G(dmf) phosphoramidite

Standard DNA/RNA phosphoramidites (DMT-dA(Bz), DMT-dC(Ac), DMT-dG(iBu), DMT-T)

Solvent: Anhydrous acetonitrile. Note: Some modified phosphoramidites, like the 5-Me-C

LNA variant, may require a mixture of acetonitrile and tetrahydrofuran (THF).[2]

Synthesis Reagents
Reagent Function Typical Concentration

Dichloroacetic Acid (DCA) or

Trichloroacetic Acid (TCA) in

Dichloromethane (DCM)

Detritylation (removal of DMT

group)
3% (v/v)

Activator (e.g., 5-Ethylthio-1H-

tetrazole (ETT),

Dicyanoimidazole (DCI))

Activation of phosphoramidite 0.25 - 0.5 M in acetonitrile

Capping Reagent A (Acetic

Anhydride/2,6-Lutidine in THF)

Capping of unreacted 5'-

hydroxyl groups
10% (v/v)

Capping Reagent B (N-

Methylimidazole in THF)

Capping of unreacted 5'-

hydroxyl groups
16% (v/v)

Oxidizer (Iodine in

THF/Water/Pyridine)

Oxidation of phosphite triester

to phosphate triester
0.02 - 0.1 M

Cleavage and Deprotection Reagents
Reagent Function

Ammonium Hydroxide / Methylamine (AMA)
Cleavage from solid support and removal of

base protecting groups

Gaseous Anhydrous Ammonia Alternative for cleavage and deprotection

Purification and Analysis
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HPLC grade acetonitrile

Triethylammonium Acetate (TEAA) buffer

Polyacrylamide Gel Electrophoresis (PAGE) materials

Mass spectrometer

Experimental Protocols
The synthesis of LNA-containing oligonucleotides follows the standard phosphoramidite cycle,

with modifications to the coupling step to accommodate the sterically hindered LNA monomers.

[2] The entire process is typically performed on an automated DNA synthesizer.

Solid Support Preparation
Select a solid support with the desired initial nucleoside linked via a cleavable linker.

Pack the appropriate amount of solid support into the synthesis column.

Place the column on the automated synthesizer.

Synthesis Cycle
The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

This cycle is repeated for each monomer to be added to the growing oligonucleotide chain.

The 5'-O-DMT protecting group of the nucleoside on the solid support is removed by treating

with 3% DCA or TCA in DCM.

The resulting orange-colored DMT cation can be monitored spectrophotometrically to

quantify the efficiency of the previous coupling step.[4]

The column is washed with anhydrous acetonitrile to remove the detritylation reagent and

the DMT cation.

The DMT-LNA-G phosphoramidite and an activator (e.g., ETT or DCI) are simultaneously

delivered to the synthesis column.
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The activator protonates the diisopropylamino group of the phosphoramidite, forming a

highly reactive intermediate.

The free 5'-hydroxyl group of the support-bound nucleoside attacks the activated

phosphoramidite, forming a phosphite triester linkage.

Crucially, a longer coupling time is required for LNA phosphoramidites due to their steric

hindrance. Recommended coupling times are typically extended to 180-250 seconds,

depending on the synthesizer.[2] For standard DNA phosphoramidites, a 2-minute coupling

time is usually sufficient.

Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion

mutations in the final product.

This is achieved by treating the support with a mixture of Capping Reagent A and Capping

Reagent B.

The unstable phosphite triester linkage is converted to a stable phosphate triester by

treatment with an oxidizing solution, typically iodine in THF/water/pyridine.

The column is then washed with anhydrous acetonitrile to prepare for the next synthesis

cycle.

Final Detritylation (Optional)
If purification by reverse-phase HPLC is planned with the DMT group on ("DMT-on"), this

final detritylation step is omitted. The DMT group is removed after purification.[5]

For other purification methods, the DMT group of the final monomer is removed by a final

acid treatment.

Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the

protecting groups on the nucleobases and phosphate backbone are removed.

This is typically achieved by incubation with a mixture of ammonium hydroxide and

methylamine (AMA) at an elevated temperature (e.g., 65°C for 10-15 minutes).[5][6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.glenresearch.com/reports/gr16-24
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/63ce9b2610cb6a6b77e37ce7/original/synthesis-deprotection-and-purification-of-diphosphorylated-rna-oligonucleotides.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


It is important to avoid the use of methylamine when deprotecting oligonucleotides

containing Me-Bz-C-LNA, as this can lead to an N4-methyl modification.[2]

Purification and Analysis
The crude oligonucleotide solution is collected and purified. Common purification methods

include:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for

"DMT-on" purification, where the lipophilic DMT group allows for good separation of the

full-length product from truncated sequences.

Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): Separates

oligonucleotides based on their charge.

Polyacrylamide Gel Electrophoresis (PAGE): Provides high resolution for purifying long

oligonucleotides.[7]

The purity and identity of the final product are confirmed by mass spectrometry and

analytical HPLC or PAGE.

Data Presentation
Table 1: Comparison of Synthesis Cycle Parameters for DNA and LNA Monomers

Parameter
Standard DNA
Phosphoramidite

DMT-LNA-G
Phosphoramidite

Coupling Time 2 minutes 180 - 250 seconds[2]

Activator ETT, DCI ETT, DCI

Stepwise Coupling Yield >99% ≥99%

Table 2: Deprotection Conditions
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Reagent Temperature Duration Notes

Ammonium Hydroxide

/ Methylamine (AMA)
65°C 10 - 15 minutes[5][6]

Avoid with Me-Bz-C-

LNA monomers.[2]

Gaseous Anhydrous

Ammonia
Room Temperature 2 - 17 hours

Useful for high-

throughput synthesis.

Visualization of Workflow
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Automated Synthesis Cycle

Post-Synthesis Processing

1. Start with Solid Support
(Initial Nucleoside)

2. Detritylation
(Remove DMT)

3. Coupling
(Add DMT-LNA-G)

4. Capping
(Block Failures)

5. Oxidation
(Stabilize Linkage)

Repeat for each
monomer in sequence

Next Monomer

6. Cleavage and Deprotection
(AMA Treatment)

Final Monomer 7. Purification
(HPLC or PAGE)

8. Quality Control
(Mass Spectrometry) Pure LNA Oligonucleotide

Detritylation

Exposes 5'-OH group for reaction.
Removes DMT protecting group.

Coupling

Forms new phosphite triester bond.
Incorporates the LNA monomer.

Enables

Capping

Acetylates unreacted 5'-OH groups.
Prevents deletion mutations.

Followed by

Oxidation

Converts P(III) to P(V).
Stabilizes the internucleotide linkage.

Requires stabilization by

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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